molecular formula C16H11N3O2 B1322369 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione CAS No. 364050-21-5

1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione

Cat. No. B1322369
M. Wt: 277.28 g/mol
InChI Key: HGTPPHZSQCBWIH-UHFFFAOYSA-N
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Patent
US06906089B2

Procedure details

A stirred suspension of 6-(2-[6-methylpyridin-2-yl]-acetyl)quinoxaline (1.65 g, 6.3 mmole) in dry DMSO (50 ml) was heated to 70-80° C. (forming a yellow solution) and treated dropwise with aq. HBr (48%, 6 ml). After 2 h the solution was cooled, poured over ice-water and brought to pH 10 with K2CO3. Extraction with EtOAc (3×), drying over Na2SO4, filtration and concentration to dryness in vacuo gave the title compound as a crimson oil (1.5 g, 86%). m/z [ESMS]: 278 [M+H]+.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]([C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[N:17]=[CH:16][CH:15]=[N:14]3)=[O:10])[CH:5]=[CH:4][CH:3]=1.Br.C([O-])([O-])=[O:23].[K+].[K+]>CS(C)=O>[CH3:1][C:2]1[N:7]=[C:6]([C:8](=[O:23])[C:9]([C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[N:17]=[CH:16][CH:15]=[N:14]3)=[O:10])[CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
CC1=CC=CC(=N1)CC(=O)C=1C=C2N=CC=NC2=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Br
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a yellow solution) and
TEMPERATURE
Type
TEMPERATURE
Details
After 2 h the solution was cooled
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4, filtration and concentration to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)C(C(=O)C=1C=C2N=CC=NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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